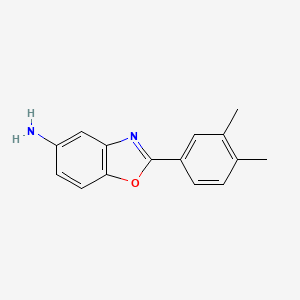

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

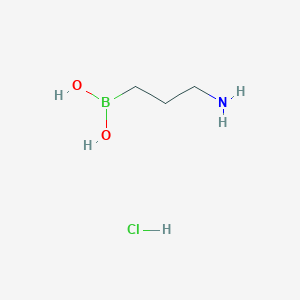

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine (2-DMBX) is a synthetic compound belonging to the benzoxazole class of compounds. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. 2-DMBX has been used in a variety of scientific research applications, including biochemical and physiological studies, and its potential as a therapeutic agent has been explored.

Scientific Research Applications

Enhanced Corrosion Resistance

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine demonstrates significant corrosion inhibition properties, especially for mild steel in acidic solutions. It shows high inhibition efficiency, supporting its application in corrosion resistance of metals. This is attributed to its ability to form a protective layer on the metal surface, adhering through chemisorption. The study of these compounds provides insights into designing effective corrosion inhibitors for industrial applications (Salarvand et al., 2017).

Synthesis and Biological Activity

This compound is also pivotal in synthesizing various benzothiazole derivatives, which exhibit promising biological activities. Such activities include antimicrobial properties, highlighting its potential in developing new therapeutic agents. The process involves reactions with different aromatic acids, demonstrating the versatility of this compound in synthesizing pharmacologically relevant molecules (Noubade et al., 2009).

Polymer and Material Science

In the field of material science, derivatives of this compound are used to synthesize high-performance polymers. These polymers are noted for their thermal stability and resistance, making them suitable for various industrial applications. Such research opens pathways to developing new materials with enhanced properties for specific applications, such as electronics, aerospace, and automotive industries (Yamanaka et al., 2000).

Anticancer and Antimicrobial Applications

Compounds derived from this compound have been investigated for their potential in cancer therapy and as antimicrobial agents. These studies explore the compound's ability to inhibit cell migration and invasion, which is crucial in cancer treatment. Additionally, its derivatives show good antimicrobial activities against various microorganisms, indicating its potential in developing new antimicrobial drugs (Wang et al., 2011).

Fluorescent Molecular Probes

The compound's derivatives are used in creating fluorescent molecular probes, which are essential tools in biological research and diagnostics. These probes offer sensitivity and specificity in detecting biological molecules, playing a crucial role in studying cellular processes and disease diagnosis (Diwu et al., 1997).

properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNOUVYVRFVJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

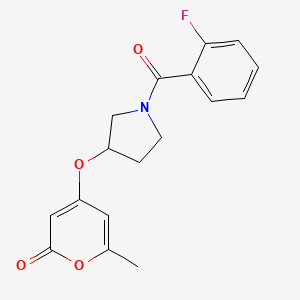

![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)

![5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2845788.png)

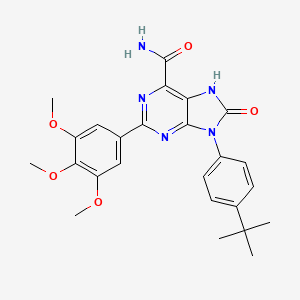

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

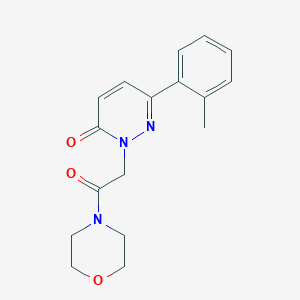

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)